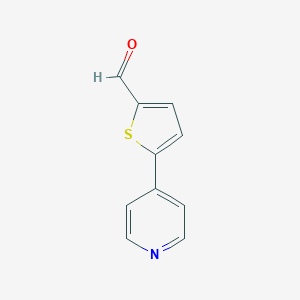

5-(Pyridin-4-yl)thiophene-2-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

5-pyridin-4-ylthiophene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NOS/c12-7-9-1-2-10(13-9)8-3-5-11-6-4-8/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZPFXOQATCPCET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=CC=C(S2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10453407 | |

| Record name | 5-(Pyridin-4-yl)thiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10453407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129770-69-0 | |

| Record name | 5-(Pyridin-4-yl)thiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10453407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry of 5 Pyridin 4 Yl Thiophene 2 Carbaldehyde

Convergent and Linear Synthetic Routes

The assembly of 5-(Pyridin-4-yl)thiophene-2-carbaldehyde can be approached through various strategies. Convergent syntheses, where the pyridine (B92270) and thiophene (B33073) fragments are prepared separately and then joined, are common, particularly those employing cross-coupling methods. Linear routes, where one ring is built upon the other or functional groups are sequentially added to a single starting heterocycle, are also viable.

Palladium-catalyzed cross-coupling reactions have become powerful and indispensable tools for the formation of carbon-carbon bonds, especially in the synthesis of bi-aryl and heteroaryl compounds. mdpi.com The Suzuki-Miyaura reaction, in particular, is a favored method due to its mild conditions, tolerance of various functional groups, and the commercial availability of its key reagents. mdpi.comrsc.org

The most direct application of the Suzuki-Miyaura coupling for synthesizing the target compound involves the reaction between a halogenated thiophene-2-carbaldehyde (B41791) derivative and a pyridinyl boronic acid. A common strategy employs 5-bromothiophene-2-carbaldehyde (B154028) as the electrophilic partner and pyridine-4-boronic acid as the nucleophilic partner. This reaction couples the two heterocyclic rings directly at the desired positions.

The general reaction is as follows:

(A general scheme for the Suzuki-Miyaura coupling to form the 5-(Pyridin-4-yl)thiophene backbone.)

(A general scheme for the Suzuki-Miyaura coupling to form the 5-(Pyridin-4-yl)thiophene backbone.)This method is highly effective for creating the C-C bond between the thiophene C5 and the pyridine C4 positions. The choice of halogen on the thiophene precursor can influence reactivity, with bromides and iodides being common choices. The boronic acid counterpart, pyridine-4-boronic acid or its corresponding pinacol (B44631) ester, is readily available.

The success and efficiency of the Suzuki-Miyaura coupling are highly dependent on the optimization of several reaction parameters, including the palladium catalyst, the ligand, the base, and the solvent system. mdpi.comcdnsciencepub.com Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a frequently used and effective catalyst for coupling aryl halides with arylboronic acids. mdpi.comnih.gov

Key factors for optimization include:

Catalyst and Ligand: While Pd(PPh₃)₄ is common, other catalyst systems such as those using dppf (1,1'-Bis(diphenylphosphino)ferrocene) ligands, like Pd(dppf)Cl₂, can offer enhanced stability and efficiency, particularly for heteroaryl couplings. cdnsciencepub.com

Base: An appropriate base is crucial for the transmetalation step. Inorganic bases like potassium carbonate (K₂CO₃), potassium phosphate (B84403) (K₃PO₄), and sodium carbonate (Na₂CO₃) are widely used. mdpi.comnih.gov The choice of base can significantly impact the reaction yield.

Solvent: The solvent system must solubilize the reactants and facilitate the reaction. Common solvents include 1,4-dioxane, toluene (B28343), and dimethylformamide (DMF), often in combination with water to aid in dissolving the inorganic base. mdpi.commdpi.com

The following table summarizes typical conditions reported for analogous Suzuki-Miyaura reactions involving thiophene derivatives.

| Halogenated Precursor | Boronic Acid/Ester | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 4-bromothiophene-2-carbaldehyde | Phenylboronic ester | Pd(PPh₃)₄ (5) | K₃PO₄ | Toluene/Water (4:1) | 85-90 | Good |

| 2-bromo-5-(bromomethyl)thiophene | Aryl boronic acid | Pd(PPh₃)₄ (2.5) | K₃PO₄ | 1,4-Dioxane/Water (4:1) | 90 | Moderate to Excellent |

| Pyridine-2-sulfonyl fluoride | 2-Thiopheneboronic acid pinacol ester | Pd(dppf)Cl₂ (10) | Na₃PO₄ | Dioxane/Water | 65-100 | Modest to Good |

The Wittig reaction is a cornerstone of organic synthesis, primarily used to convert aldehydes or ketones into alkenes via the reaction with a phosphonium (B103445) ylide (a Wittig reagent). organic-chemistry.orgwikipedia.org While not a direct method for coupling the two aromatic rings to form the final aldehyde product, it can be envisioned as a potential step in a multi-step linear synthesis.

For instance, a synthetic pathway could involve the reaction of a triphenylphosphonium ylide derived from a 2-(halomethyl)thiophene with pyridine-4-carboxaldehyde. This would form a 4-(2-(thiophen-2-yl)vinyl)pyridine intermediate. Subsequent chemical transformations would then be required to cleave the vinyl group and introduce the aldehyde functionality at the C2 position of the thiophene ring, making this a less direct and more complex route compared to cross-coupling strategies.

The aldehyde group is a key feature of the target molecule. Its introduction can be performed either on a pre-coupled 5-(pyridin-4-yl)thiophene intermediate or by using a thiophene precursor that already contains the aldehyde.

Vilsmeier-Haack Reaction: A widely used method for formylating electron-rich aromatic rings, including thiophene, is the Vilsmeier-Haack reaction. ontosight.aiwikipedia.org This reaction typically uses a mixture of phosphorus oxychloride (POCl₃) and a formamide, such as N,N-dimethylformamide (DMF), to generate the electrophilic Vilsmeier reagent, which then attacks the thiophene ring. orgsyn.org If applied to 2-(pyridin-4-yl)thiophene, this reaction would regioselectively install the aldehyde at the C5 position.

Metal-Halogen Exchange and Formylation: An alternative approach involves a metal-halogen exchange on a halogenated precursor, such as 5-bromo-2-(pyridin-4-yl)thiophene. Treatment with an organolithium reagent like n-butyllithium at low temperatures generates a lithiated intermediate, which can then be quenched with an electrophilic formylating agent like DMF to yield the desired aldehyde. beilstein-journals.org

Oxidation of Alcohols: The aldehyde can also be obtained through the mild oxidation of the corresponding primary alcohol, (5-(pyridin-4-yl)thiophen-2-yl)methanol. This precursor alcohol could itself be synthesized via cross-coupling of (5-bromothiophen-2-yl)methanol with pyridine-4-boronic acid. Standard oxidizing agents such as manganese dioxide (MnO₂) or pyridinium (B92312) chlorochromate (PCC) are effective for this transformation.

Palladium-Catalyzed Cross-Coupling Reactions

Precursors and Intermediate Compounds in the Synthesis of this compound

The synthesis of this compound necessitates a range of precursor and intermediate compounds. The specific choice of these molecules depends on the selected synthetic route.

Key Precursors for Suzuki-Miyaura Coupling:

Halogenated Thiophenes:

5-Bromothiophene-2-carbaldehyde: A primary building block where the aldehyde is already in place before the coupling reaction.

5-Chlorothiophene-2-carbaldehyde: An alternative halogenated precursor.

2,5-Dibromothiophene: Can be used for sequential or selective couplings.

Pyridinyl Boron Compounds:

Pyridine-4-boronic acid: The most common boron-containing reagent for this coupling.

Pyridine-4-boronic acid pinacol ester: An alternative that can offer greater stability and easier purification.

Precursors for Aldehyde Introduction Routes:

Coupled Intermediates:

4-(Thiophen-2-yl)pyridine: The core structure onto which the aldehyde group is introduced in a late-stage formylation step.

Alcohol Precursors for Oxidation:

(5-(Pyridin-4-yl)thiophen-2-yl)methanol: The primary alcohol intermediate that is oxidized to the target aldehyde.

(5-Bromothiophen-2-yl)methanol: A precursor used in a coupling reaction to generate the alcohol intermediate above.

Reagents for Formylation:

Phosphorus oxychloride (POCl₃) and N,N-Dimethylformamide (DMF): Reagents for the Vilsmeier-Haack reaction.

n-Butyllithium: Used for metal-halogen exchange prior to quenching with DMF.

Synthesis of Halogenated Thiophene Derivatives (e.g., Bromination)

A critical precursor for the synthesis of this compound is a halogenated thiophene, which acts as the electrophilic partner in cross-coupling reactions. 5-Bromothiophene-2-carbaldehyde is a commonly employed starting material for this purpose.

The synthesis of 5-bromothiophene-2-carbaldehyde is typically achieved through the electrophilic bromination of thiophene-2-carbaldehyde. This reaction is highly regioselective, with the bromine atom preferentially substituting at the 5-position of the thiophene ring. This selectivity is governed by the electronic properties of the thiophene ring, where the electron-withdrawing nature of the aldehyde group at the 2-position directs the incoming electrophile to the electron-rich 5-position.

A standard laboratory procedure for this bromination involves the use of N-bromosuccinimide (NBS) as the brominating agent. The reaction is often carried out in a suitable organic solvent, such as chloroform, at room temperature. The progress of the reaction can be monitored by techniques like thin-layer chromatography (TLC). Upon completion, the desired 5-bromothiophene-2-carbaldehyde can be isolated and purified using standard workup and chromatographic techniques.

Table 1: Synthesis of 5-Bromothiophene-2-carbaldehyde via Bromination

| Starting Material | Reagent | Solvent | Reaction Time | Yield |

|---|

Functionalized Pyridine Derivatives in Coupling Reactions

The nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction is typically an organoboron compound. For the synthesis of this compound, pyridine-4-boronic acid or its esters are the functionalized pyridine derivatives of choice.

The preparation of pyridine-4-boronic acid often starts from a halogenated pyridine, such as 4-bromopyridine (B75155). A common synthetic route involves a halogen-metal exchange reaction, followed by borylation. In a typical procedure, 4-bromopyridine is treated with a strong organolithium reagent, like n-butyllithium, at low temperatures (e.g., -78 °C) in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF). This generates a pyridyllithium intermediate. This highly reactive species is then quenched with a trialkyl borate, such as trimethyl borate, to form the corresponding boronate ester. Subsequent hydrolysis of the boronate ester under acidic conditions yields the desired pyridine-4-boronic acid. chemicalbook.comchemicalbook.com

Table 2: Synthesis of Pyridine-4-boronic Acid

| Starting Material | Reagents | Solvent | Key Intermediate | Yield |

|---|

Strategic Optimization in this compound Synthesis

The efficiency and success of the Suzuki-Miyaura coupling reaction to produce this compound are highly dependent on the careful selection and control of various reaction parameters.

Solvent Selection and Temperature Control for Enhanced Yields

The choice of solvent and the reaction temperature are critical factors that can significantly influence the yield of the cross-coupling reaction. A variety of solvent systems have been explored for Suzuki-Miyaura reactions involving heteroaromatic compounds. These often consist of a mixture of an organic solvent and an aqueous solution of a base. Common organic solvents include toluene, 1,4-dioxane, and dimethylformamide (DMF). mdpi.com

The temperature at which the reaction is conducted also plays a crucial role. Generally, heating is required to drive the reaction to completion. The optimal temperature can vary depending on the specific substrates, catalyst, and solvent system used, but it typically ranges from 80 °C to the reflux temperature of the solvent. mdpi.com Optimization studies often involve screening different solvent and temperature combinations to identify the conditions that provide the highest yield of the desired product while minimizing the formation of byproducts. For instance, in the synthesis of analogous arylthiophene-2-carbaldehydes, reactions have been successfully carried out in a 4:1 mixture of toluene and water at temperatures between 85-90 °C. mdpi.com

Table 3: Effect of Solvent on a Model Suzuki-Miyaura Coupling Reaction

| Solvent System | Temperature (°C) | Yield (%) |

|---|---|---|

| Toluene/Water (4:1) | 85-90 | Good |

| 1,4-Dioxane/Water | 90 | Moderate to Good |

Regioselectivity Control in Substitution Reactions

Regioselectivity is a cornerstone of the synthetic strategy for this compound. The control of regioselectivity is primarily established during the synthesis of the precursors.

As mentioned in section 2.2.1, the bromination of thiophene-2-carbaldehyde to form 5-bromothiophene-2-carbaldehyde is a highly regioselective process. The directing effect of the formyl group at the 2-position ensures that the bromination occurs almost exclusively at the 5-position. This inherent regioselectivity in the precursor synthesis is crucial as it dictates the final connectivity of the pyridine and thiophene rings in the target molecule.

Similarly, the synthesis of pyridine-4-boronic acid from 4-bromopyridine ensures that the boron functionality is introduced at the desired position on the pyridine ring. By using these regiochemically defined precursors in the Suzuki-Miyaura coupling reaction, the formation of the desired 5-(pyridin-4-yl) isomer is ensured. The mechanism of the Suzuki-Miyaura reaction itself, involving oxidative addition, transmetalation, and reductive elimination at the palladium center, preserves the connectivity of the starting materials, thus ensuring that the final product has the correct substitution pattern.

Chemical Reactivity and Derivatization Studies of 5 Pyridin 4 Yl Thiophene 2 Carbaldehyde

Transformations Involving the Aldehyde Functional Group

The aldehyde group in 5-(pyridin-4-yl)thiophene-2-carbaldehyde is a primary site for chemical modifications, including oxidation, reduction, and condensation reactions. These transformations lead to the formation of corresponding carboxylic acids, primary alcohols, and various nitrogen-containing derivatives such as Schiff bases and hydrazones.

Oxidation Reactions Leading to Carboxylic Acid Derivatives

The oxidation of the aldehyde functional group in this compound to a carboxylic acid is a key transformation for the synthesis of 5-(pyridin-4-yl)thiophene-2-carboxylic acid. This derivative is a valuable building block in the development of more complex molecules. While specific studies on the oxidation of this compound are not extensively detailed in the available literature, the oxidation of aromatic and heteroaromatic aldehydes is a well-established chemical conversion. A variety of oxidizing agents can be employed for this purpose, with the choice of reagent often depending on the sensitivity of other functional groups within the molecule.

Commonly used oxidizing agents for the conversion of aldehydes to carboxylic acids include potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃ in sulfuric acid), and milder reagents like silver oxide (Ag₂O). For substrates containing other sensitive functional groups, chemoselective oxidation methods are preferred. For instance, a method utilizing potassium tert-butoxide as an oxygen source has been developed for the chemoselective oxidation of aromatic and heteroaromatic aldehydes to their corresponding carboxylic acids. rsc.org

A related transformation has been reported in the synthesis of 1,4-dihydro-4-oxo- nih.govbenzothieno[3,2-b]pyridine-2-carboxylic acid, which was obtained from its corresponding carbaldehyde. nih.gov This indicates the feasibility of oxidizing an aldehyde group on a thiophene (B33073) ring system that is part of a larger heterocyclic structure.

Table 1: Plausible Reagents for the Oxidation of this compound

| Reagent | Typical Conditions | Product |

|---|---|---|

| Potassium Permanganate (KMnO₄) | Basic aqueous solution, heat | 5-(Pyridin-4-yl)thiophene-2-carboxylic acid |

| Jones Reagent (CrO₃/H₂SO₄) | Acetone, 0 °C to room temperature | 5-(Pyridin-4-yl)thiophene-2-carboxylic acid |

| Silver(I) Oxide (Ag₂O) | Aqueous or alcoholic NaOH | 5-(Pyridin-4-yl)thiophene-2-carboxylic acid |

Reduction Reactions to Primary Alcohol Derivatives

The reduction of the aldehyde group in this compound yields the corresponding primary alcohol, (5-(pyridin-4-yl)thiophen-2-yl)methanol. This transformation is a fundamental process in organic synthesis, providing access to a different class of derivatives with altered polarity and reactivity.

Sodium borohydride (B1222165) (NaBH₄) is a commonly used reagent for the reduction of aldehydes and ketones due to its mild nature and high selectivity. masterorganicchemistry.comorganic-chemistry.org It is compatible with a wide range of functional groups, making it an ideal choice for the reduction of a multifunctional compound like this compound. The reaction is typically carried out in a protic solvent such as methanol (B129727) or ethanol (B145695) at room temperature. mdma.chnumberanalytics.com The mechanism involves the nucleophilic attack of a hydride ion from the borohydride to the electrophilic carbonyl carbon of the aldehyde. Subsequent protonation of the resulting alkoxide furnishes the primary alcohol.

The reactivity of sodium borohydride can be enhanced or modified by the addition of certain additives. For example, the NaBH₄/I₂ system is a versatile reducing agent, and the NaBH₄–ZnCl₂ system in the presence of a tertiary amine can reduce carboxylic esters to their corresponding alcohols. mdma.ch

Table 2: Common Reducing Agents for the Conversion of this compound to (5-(Pyridin-4-yl)thiophen-2-yl)methanol

| Reagent | Typical Conditions | Product |

|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol or Ethanol, room temperature | (5-(Pyridin-4-yl)thiophen-2-yl)methanol |

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether or THF, followed by aqueous workup | (5-(Pyridin-4-yl)thiophen-2-yl)methanol |

Condensation Reactions with Nitrogen-Containing Nucleophiles

The aldehyde functional group of this compound readily undergoes condensation reactions with primary amines and their derivatives to form new carbon-nitrogen double bonds. These reactions are pivotal for the synthesis of Schiff bases and hydrazones, which are classes of compounds with significant interest in coordination chemistry and medicinal applications.

Schiff bases, or imines, are formed through the reaction of an aldehyde with a primary amine. This reaction typically proceeds under mild, acid-catalyzed conditions. The synthesis of Schiff bases derived from thiophene-2-carboxaldehyde and pyridine-4-carbaldehyde with various substituted anilines and other primary amines has been widely reported. orientjchem.orgresearchgate.netnih.govresearchgate.net For instance, thiophene-2-carboxaldehyde has been condensed with substituted anilines in an ethanol medium in the presence of a few drops of concentrated sulfuric acid to yield the corresponding Schiff bases. orientjchem.org Similarly, a series of Schiff bases of pyridine-4-carbaldehyde have been synthesized with various aminobenzoic acids and other aromatic amines. researchgate.net

Based on these precedents, this compound is expected to react readily with a diverse range of primary amines to afford the corresponding Schiff base derivatives. The general reaction involves the nucleophilic attack of the amine on the aldehyde carbon, followed by dehydration to form the imine.

Table 3: Examples of Primary Amines for Schiff Base Formation with this compound

| Amine Reactant | Product Class |

|---|---|

| Aniline | N-((5-(pyridin-4-yl)thiophen-2-yl)methylene)aniline |

| 4-Methoxyaniline | 4-methoxy-N-((5-(pyridin-4-yl)thiophen-2-yl)methylene)aniline |

| 2-Aminophenol | 2-(((5-(pyridin-4-yl)thiophen-2-yl)methylene)amino)phenol |

Hydrazones are formed from the condensation reaction of an aldehyde with a hydrazine (B178648) derivative. These compounds are of significant interest due to their diverse biological activities and their utility as intermediates in the synthesis of other heterocyclic systems. The synthesis of hydrazones often involves the reaction of a carbohydrazide (B1668358) with an aldehyde in a suitable solvent, sometimes with catalytic amounts of acid. semanticscholar.orgnih.gov

For example, a series of ketone hydrazones bearing a 5-(pyridin-3-yl)-1,3,4-thiadiazole moiety were synthesized by the condensation of the corresponding hydrazine with various ketones. researchgate.net Another study reported the synthesis of hydrazide-hydrazone derivatives from the reaction of cyanoacetylhydrazine with 3-acetylpyridine. nih.gov A general procedure for hydrazone synthesis involves dissolving the hydrazine derivative and the aldehyde in ethanol with a catalytic amount of glacial acetic acid and heating the mixture. semanticscholar.org

Given these examples, this compound is expected to react with various hydrazine and hydrazide derivatives to produce a wide array of hydrazones.

Table 4: Representative Hydrazine Derivatives for Hydrazone Formation

| Hydrazine Reactant | Product Class |

|---|---|

| Hydrazine Hydrate (B1144303) | This compound hydrazone |

| Phenylhydrazine | This compound phenylhydrazone |

| Isonicotinic Hydrazide | N'-((5-(pyridin-4-yl)thiophen-2-yl)methylene)isonicotinohydrazide |

Electrophilic and Nucleophilic Substitution Reactions on the Thiophene and Pyridine (B92270) Rings

Beyond the reactivity of the aldehyde group, the aromatic rings of this compound are also susceptible to chemical modification through electrophilic and nucleophilic substitution reactions. The electronic properties of both the thiophene and pyridine rings, as well as the influence of the substituents, dictate the regioselectivity of these reactions.

The thiophene ring is generally more reactive towards electrophilic substitution than benzene (B151609), with a preference for substitution at the C5 position (alpha to the sulfur atom). onlineorganicchemistrytutor.comnih.gov However, in this compound, the C5 position is already substituted with the pyridine ring. The aldehyde group at the C2 position is an electron-withdrawing group and will, therefore, deactivate the thiophene ring towards electrophilic attack. Any electrophilic substitution would be expected to occur at the C3 or C4 positions, with the C4 position being generally more favored in 2-substituted thiophenes bearing an electron-withdrawing group.

The pyridine ring, on the other hand, is generally less reactive towards electrophilic substitution than benzene due to the electron-withdrawing nature of the nitrogen atom. youtube.com Electrophilic attack on the pyridine ring typically occurs at the C3 position (meta to the nitrogen). The presence of the thiophene substituent at the C4 position may further influence the reactivity and regioselectivity. Activating the pyridine ring, for instance by N-oxidation, can facilitate electrophilic substitution. youtube.com

Nucleophilic aromatic substitution (SNAr) is a characteristic reaction of electron-deficient aromatic rings, such as pyridine, especially when a good leaving group is present at the C2 or C4 positions. nih.govyoutube.comyoutube.com In the absence of a leaving group, nucleophilic attack on the pyridine ring of this compound is less likely but could potentially be induced under harsh conditions or through activation of the ring. The thiophene ring is generally less susceptible to nucleophilic aromatic substitution unless activated by strong electron-withdrawing groups. nih.gov

Table 5: Summary of Expected Aromatic Substitution Reactivity

| Ring System | Reaction Type | Expected Reactivity and Regioselectivity |

|---|---|---|

| Thiophene | Electrophilic Substitution | Deactivated by the aldehyde group. Substitution, if forced, would likely occur at the C4 position. |

| Thiophene | Nucleophilic Substitution | Generally unreactive unless further activated by strong electron-withdrawing groups. |

| Pyridine | Electrophilic Substitution | Deactivated ring system. Substitution, if it occurs, is expected at the C3 and C5 positions (meta to the nitrogen). |

This compound as a Building Block for Complex Heterocyclic Systems

The aldehyde functional group in this compound is the primary site of reactivity, enabling a wide range of chemical transformations. This reactivity allows for the extension of the molecular framework through the formation of new carbon-carbon and carbon-nitrogen bonds, leading to the synthesis of elaborate heterocyclic structures.

Synthesis of Novel Pyridine-Thiophene Hybrid Architectures

The construction of novel hybrid architectures containing both pyridine and thiophene rings is a significant area of research, driven by the diverse biological activities associated with these heterocycles. This compound is an ideal starting material for synthesizing such hybrids through reactions that build additional heterocyclic rings onto the existing scaffold.

One common strategy involves the Knoevenagel condensation , where the aldehyde reacts with active methylene (B1212753) compounds in the presence of a base. This reaction can be followed by an intramolecular cyclization to yield fused heterocyclic systems. For instance, reaction with malononitrile (B47326) followed by a Thorpe-Ziegler cyclization could lead to the formation of a thieno[2,3-c]pyridine (B153571) ring system.

Another approach is the Gewald reaction , a multicomponent reaction that can be used to synthesize polysubstituted 2-aminothiophenes. organic-chemistry.orgsemanticscholar.org While the starting material already contains a thiophene ring, modifications of the Gewald reaction could potentially be employed to build a new thiophene ring fused to the existing pyridine-thiophene core, or to further functionalize the molecule for subsequent cyclization reactions.

The following table illustrates potential pyridine-thiophene hybrid architectures synthesized from this compound:

| Starting Material | Reagent(s) | Product | Reaction Type |

| This compound | Malononitrile, Base | 2-Amino-3-cyano-4-(5-(pyridin-4-yl)thiophen-2-yl)pyridine | Knoevenagel Condensation/Cyclization |

| This compound | Ethyl cyanoacetate, Sulfur, Base | Ethyl 2-amino-4-(5-(pyridin-4-yl)thiophen-2-yl)thiophene-3-carboxylate | Gewald Reaction |

| This compound | 2-Amino-4,5-dimethylthiophene-3-carbonitrile, Base | Fused Thieno[2,3-b]pyridine derivative | Friedländer Annulation |

Derivatization for Oxadiazole, Pyrazoline, and Related Fused-Ring Systems

The aldehyde functionality of this compound is also instrumental in the synthesis of five-membered heterocyclic rings such as oxadiazoles (B1248032) and pyrazolines.

Oxadiazole Synthesis: The synthesis of 1,3,4-oxadiazoles often proceeds through an N-acylhydrazone intermediate. This compound can be reacted with an acid hydrazide to form the corresponding N-acylhydrazone, which can then be cyclized under oxidative conditions to yield the 2,5-disubstituted 1,3,4-oxadiazole. A related pathway involves the conversion of the aldehyde to a carboxylic acid derivative, which can then be used to construct the oxadiazole ring. For example, isonicotinic acid, a pyridine-4-carboxylic acid, has been used to synthesize 3-substituted-5-(pyridin-4-yl)-1,3,4-oxadiazole-2-thiones, suggesting a viable synthetic route for analogous thiophene-containing structures. nih.govbenthamscience.com

The following table outlines a potential synthetic route to oxadiazole derivatives:

| Intermediate | Reagent(s) | Product | Reaction Type |

| This compound | Hydrazine hydrate, then CS₂, KOH | 5-(5-(Pyridin-4-yl)thiophen-2-yl)-1,3,4-oxadiazole-2-thiol | Multi-step synthesis |

| This compound N-acylhydrazone | Oxidizing agent (e.g., I₂) | 2-Substituted-5-(5-(pyridin-4-yl)thiophen-2-yl)-1,3,4-oxadiazole | Oxidative Cyclization |

Pyrazoline Synthesis: The most common route to pyrazolines involves the cyclization of α,β-unsaturated ketones, known as chalcones, with hydrazine derivatives. ajgreenchem.com this compound can undergo a Claisen-Schmidt condensation with an appropriate ketone (e.g., acetophenone) in the presence of a base to form the corresponding chalcone. This intermediate can then be reacted with hydrazine hydrate or a substituted hydrazine to yield the desired pyrazoline. nih.govpnrjournal.com

The following table details the synthesis of pyrazoline derivatives from this compound:

| Intermediate | Reagent(s) | Product | Reaction Type |

| 1-(Aryl)-3-(5-(pyridin-4-yl)thiophen-2-yl)prop-2-en-1-one (Chalcone) | Hydrazine hydrate | 3-(Aryl)-5-(5-(pyridin-4-yl)thiophen-2-yl)-4,5-dihydro-1H-pyrazole | Cyclization |

| 1-(Aryl)-3-(5-(pyridin-4-yl)thiophen-2-yl)prop-2-en-1-one (Chalcone) | Phenylhydrazine | 3-(Aryl)-1-phenyl-5-(5-(pyridin-4-yl)thiophen-2-yl)-4,5-dihydro-1H-pyrazole | Cyclization |

Related Fused-Ring Systems: The reactivity of the aldehyde group can be further exploited to construct more complex fused-ring systems. For example, reaction with o-phenylenediamine (B120857) could lead to the formation of a benzimidazole (B57391) derivative. Similarly, reaction with other bifunctional nucleophiles can be used to build a variety of fused heterocyclic structures, expanding the chemical diversity of compounds derived from this compound.

Coordination Chemistry and Ligand Properties of 5 Pyridin 4 Yl Thiophene 2 Carbaldehyde

5-(Pyridin-4-yl)thiophene-2-carbaldehyde as a Multidentate Ligand

The multifunctionality of this compound allows it to act as a multidentate ligand, capable of binding to a metal center through more than one donor atom. The specific coordination behavior can be influenced by factors such as the nature of the metal ion, the reaction conditions, and the presence of other competing ligands.

The potential donor atoms in this compound are the nitrogen atom of the pyridine (B92270) ring, the oxygen atom of the aldehyde group, and the sulfur atom of the thiophene (B33073) ring.

Nitrogen of Pyridine: The nitrogen atom of the pyridine ring is a well-established and strong donor site in coordination chemistry. nih.gov It possesses a lone pair of electrons in an sp² hybrid orbital that is readily available for coordination to a metal ion, forming a stable M-N bond. The basicity of the pyridine nitrogen makes it a favorable coordination site for a wide range of metal ions.

Oxygen of Aldehyde: The oxygen atom of the carbaldehyde group also has lone pairs of electrons and can act as a donor atom. Coordination through the aldehyde oxygen is common, particularly when it can participate in the formation of a stable chelate ring with another donor atom from the same ligand. nih.gov

Sulfur of Thiophene: The sulfur atom in the thiophene ring is generally considered a weak donor atom in coordination chemistry. nih.gov The lone pairs on the sulfur are involved in the aromatic π-system of the thiophene ring, making them less available for coordination. While coordination of thiophene sulfur is not unheard of, it is less common compared to pyridine nitrogen and carbonyl oxygen, especially when these other donor sites are present. researchgate.net

Based on the available donor atoms, this compound can exhibit several chelation modes. The most probable mode of coordination involves the nitrogen atom of the pyridine ring and the oxygen atom of the aldehyde group, forming a stable five-membered chelate ring. This bidentate N,O-coordination is a common motif for ligands containing a pyridine-2-carboxaldehyde framework. nih.govresearchgate.net

The coordination of this ligand to a metal center can lead to various coordination geometries, largely dependent on the metal ion and the ligand-to-metal ratio. For instance, with transition metals like Co(II), Ni(II), and Cu(II), octahedral or tetrahedral geometries are commonly observed. nih.govniscpr.res.in Ruthenium(II) complexes, on the other hand, often adopt a pseudo-octahedral geometry. rsc.org

| Potential Chelation Mode | Donor Atoms Involved | Resulting Chelate Ring Size | Plausibility |

| Bidentate | Pyridine-N, Aldehyde-O | 5-membered | Highly Plausible |

| Monodentate | Pyridine-N | - | Plausible |

| Bridging | Pyridine-N and another donor from a second ligand molecule | - | Possible in polynuclear complexes |

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound would typically involve the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can be characterized by various spectroscopic and analytical techniques to determine their structure and properties.

Co(II), Ni(II), and Cu(II) Complexes: The reaction of this compound with salts of cobalt(II), nickel(II), and copper(II) is expected to yield stable complexes. researchgate.net Based on analogous systems, these complexes are likely to have a general formula of [M(L)₂X₂], where L is the ligand and X is an anion like chloride or nitrate. The coordination geometry around the metal ion in these complexes is anticipated to be either tetrahedral or octahedral. nih.gov

Ru(II) Complexes: Ruthenium(II) complexes are of particular interest due to their potential catalytic and photophysical properties. ias.ac.in The synthesis of a Ru(II) complex could be achieved by reacting the ligand with a suitable ruthenium precursor, such as [RuCl₂(PPh₃)₃]. The resulting complex would likely feature the ligand coordinated in a bidentate fashion, leading to a pseudo-octahedral geometry around the ruthenium center. rsc.org

The stoichiometry of the resulting complexes is influenced by the coordination number of the metal ion and the steric and electronic properties of the ligand. For octahedral complexes, a 1:2 metal-to-ligand ratio is common for bidentate ligands. nih.gov For tetrahedral complexes, a 1:2 ratio is also frequently observed. niscpr.res.in The stability of these complexes is expected to be high due to the chelate effect, where the formation of a five-membered ring upon coordination enhances the thermodynamic stability of the complex.

| Metal Ion | Expected Stoichiometry (M:L) | Probable Geometry | Reference for Analogy |

| Co(II) | 1:2 | Tetrahedral/Octahedral | nih.govniscpr.res.in |

| Ni(II) | 1:2 | Octahedral | nih.govniscpr.res.in |

| Cu(II) | 1:2 | Distorted Octahedral/Square Planar | nih.govniscpr.res.in |

| Ru(II) | 1:1 or 1:2 | Pseudo-octahedral | rsc.org |

Catalytic Applications of Metal-Ligand Complexes Derived from this compound

While specific catalytic applications of metal complexes derived from this compound have not been reported, analogies can be drawn from similar complexes. Ruthenium(II) complexes bearing pyridyl-containing ligands have shown significant catalytic activity in various organic transformations, most notably in transfer hydrogenation reactions of ketones and aldehydes. rsc.orgresearchgate.net

The electronic properties of the this compound ligand, which can be tuned by the interplay between the electron-donating thiophene ring and the electron-withdrawing pyridine and aldehyde groups, could influence the catalytic activity of its metal complexes. The presence of the aldehyde functionality also offers a site for further modification, such as the formation of Schiff bases, which can lead to a new class of ligands with different coordination properties and potentially enhanced catalytic activities.

Investigation of Unique Catalytic Properties of Complexes

There is no available data in the reviewed literature concerning the investigation of unique catalytic properties of complexes formed with this compound. To date, no studies have been published that report the use of these specific complexes in any catalytic reactions, and consequently, no data tables on their performance (e.g., reaction yields, turnover numbers, or selectivity) can be compiled.

Mechanistic Studies of Catalytic Activity and Selectivity

Consistent with the lack of reported catalytic applications, there are no mechanistic studies on the catalytic activity and selectivity of this compound complexes. Mechanistic investigations, which are fundamental to understanding catalyst function and optimizing performance, would typically follow the discovery of catalytic activity.

Further research is required to synthesize and characterize metal complexes of this compound and to explore their potential as catalysts in various organic transformations. Such studies would be necessary to generate the data required to populate the requested sections of this article.

Spectroscopic Characterization and Structural Elucidation of 5 Pyridin 4 Yl Thiophene 2 Carbaldehyde and Its Derivatives

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FTIR) and Raman techniques, serves as a powerful non-destructive tool for identifying functional groups and analyzing the molecular vibrations of a compound. americanpharmaceuticalreview.com These methods probe the same molecular transitions but through different physical phenomena: IR spectroscopy measures the absorption of light, while Raman spectroscopy analyzes the inelastic scattering of light. americanpharmaceuticalreview.com

FTIR spectroscopy is instrumental in identifying the key functional groups within 5-(Pyridin-4-yl)thiophene-2-carbaldehyde by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of its bonds. The spectrum is a molecular fingerprint, with characteristic bands indicating the presence of the aldehyde, the thiophene (B33073) ring, and the pyridine (B92270) ring.

The most prominent absorption band is the C=O stretching vibration of the aldehyde group, which is expected to appear in the range of 1660-1700 cm⁻¹. For the parent thiophene-2-carbaldehyde (B41791), this band is observed around 1665 cm⁻¹. The presence of the electron-withdrawing pyridine ring is anticipated to slightly shift this frequency.

Aromatic C-H stretching vibrations from both the thiophene and pyridine rings are typically observed in the 3000-3100 cm⁻¹ region. primescholars.com The in-plane C-H bending vibrations are found between 1000-1400 cm⁻¹, while the out-of-plane bending vibrations, which are often characteristic of the substitution pattern, appear in the 750-1000 cm⁻¹ range. iosrjournals.org Vibrations associated with the C=C and C=N bonds of the pyridine ring, as well as the C=C bonds of the thiophene ring, contribute to a series of bands in the 1400-1600 cm⁻¹ fingerprint region. The C-S stretching vibration, characteristic of the thiophene ring, is generally weaker and appears at lower wavenumbers.

Table 1: Characteristic FTIR Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group/Moiety |

|---|---|---|

| ν(C-H) | 3100 - 3000 | Aromatic (Pyridine & Thiophene) |

| ν(C=O) | 1700 - 1660 | Aldehyde |

| ν(C=C), ν(C=N) | 1600 - 1400 | Pyridine & Thiophene Rings |

| β(C-H) | 1400 - 1000 | Aromatic In-plane Bending |

Data compiled from analogous compounds reported in the literature. primescholars.comiosrjournals.org

Raman spectroscopy complements FTIR by providing information on molecular vibrations, particularly those involving non-polar bonds and symmetric stretching modes. youtube.com For this compound, the symmetric vibrations of the aromatic rings are expected to be strong Raman scatterers.

The C=C stretching vibrations of the thiophene and pyridine rings typically yield intense bands in the Raman spectrum. The thiophene ring itself has characteristic Raman-active modes that are sensitive to substitution. spectrabase.com The aldehyde C-H stretch, often weak in FTIR, can sometimes be observed more clearly in the Raman spectrum. Similar to FTIR, the C=O stretch will also be present. Low-frequency Raman spectroscopy, in the range of 10-100 cm⁻¹, can provide insights into the collective, low-energy vibrations of the entire molecular framework, such as the torsional modes between the two aromatic rings. mdpi.com

Table 2: Expected Key Raman Shifts for this compound

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Functional Group/Moiety |

|---|---|---|

| ν(C-H) | 3100 - 3000 | Aromatic (Pyridine & Thiophene) |

| ν(C=O) | 1700 - 1660 | Aldehyde |

| Ring Breathing/Stretching | 1600 - 1300 | Pyridine & Thiophene Rings |

| Ring Deformation | 1000 - 600 | Pyridine & Thiophene Rings |

Values are predicted based on data from thiophene, pyridine, and substituted aromatic aldehydes. primescholars.comspectrabase.commdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment of individual nuclei, their connectivity, and spatial relationships.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aldehyde proton, the two thiophene protons, and the four pyridine protons.

The aldehyde proton (CHO) is the most deshielded, anticipated to appear as a singlet far downfield, typically in the range of δ 9.9-10.1 ppm. nih.govrsc.org

The thiophene ring protons at positions 3 and 4 will appear as two doublets due to their mutual coupling (³JHH). Based on data from related 4-arylthiophene-2-carbaldehydes, the proton at position 3 (H-3) is expected around δ 7.8 ppm, while the proton at position 4 (H-4) would be slightly more upfield. nih.gov The typical coupling constant between H-3 and H-4 in a thiophene ring is approximately 3.8-5.1 Hz. chemicalbook.com

The pyridine ring exhibits an A'A'B'B' spin system due to the symmetry of the 4-substituted ring. This results in two signals, each integrating to two protons. The protons ortho to the nitrogen (H-2' and H-6') are more deshielded and will appear as a multiplet (often appearing as a doublet of doublets), while the protons meta to the nitrogen (H-3' and H-5') will appear as a separate multiplet at a slightly higher field.

Table 3: Predicted ¹H NMR Chemical Shifts and Coupling Constants

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-Aldehyde | 9.9 - 10.1 | s (singlet) | - |

| H-3 (Thiophene) | ~ 7.8 | d (doublet) | ³J(H3-H4) ≈ 4.0 |

| H-4 (Thiophene) | ~ 7.6 | d (doublet) | ³J(H4-H3) ≈ 4.0 |

| H-2', H-6' (Pyridine) | ~ 8.6 | m (multiplet) | ³J(H2'-H3') ≈ 6.0 |

Predicted values are based on data from thiophene-2-carbaldehyde and substituted pyridines. nih.govrsc.orgresearchgate.net

The proton-decoupled ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, ten distinct signals are expected.

The aldehyde carbonyl carbon (C=O) is the most downfield signal, typically appearing around δ 183-191 ppm. rsc.org The carbon atoms of the thiophene ring are expected between δ 125-155 ppm. The carbon attached to the aldehyde (C-2) and the carbon attached to the pyridine ring (C-5) will be quaternary and shifted downfield due to substitution. The protonated carbons (C-3 and C-4) will appear further upfield. For thiophene-2-carbaldehyde itself, the carbons resonate at δ 183.1 (CHO), 144.0 (C-2), 136.5 (C-3), 135.2 (C-4), and 128.4 (C-5). rsc.org Substitution with the pyridine ring at C-5 will significantly alter these shifts.

The pyridine carbons will also show distinct signals. The quaternary carbon attached to the thiophene ring (C-4') will be downfield, while the carbons ortho to the nitrogen (C-2' and C-6') will be the most deshielded among the protonated pyridine carbons. The carbons meta to the nitrogen (C-3' and C-5') will be the most upfield of the aromatic carbons.

Table 4: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Aldehyde) | 183 - 191 |

| C-2 (Thiophene) | 145 - 150 |

| C-5 (Thiophene) | 150 - 155 |

| C-3 (Thiophene) | 136 - 140 |

| C-4 (Thiophene) | 125 - 130 |

| C-4' (Pyridine) | 140 - 145 |

| C-2', C-6' (Pyridine) | 150 - 155 |

Predicted values based on additive rules and data from analogous structures. rsc.orgresearchgate.net

2D NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure by establishing connectivity between atoms. nanalysis.com

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) couplings. sdsu.edu For this compound, a COSY spectrum would show a cross-peak connecting the signals of the thiophene protons H-3 and H-4, confirming their adjacent relationship. It would also show correlations between the ortho (H-2'/H-6') and meta (H-3'/H-5') protons of the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlation). nanalysis.com An HSQC spectrum would allow for the direct assignment of each protonated carbon. For example, the signal for H-3 would show a cross-peak to the signal for C-3, H-4 to C-4, and each pyridine proton to its corresponding carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial as it shows correlations between protons and carbons that are two or three bonds away (²JCH and ³JCH). sdsu.edu It is used to piece together the molecular fragments. Key expected HMBC correlations that would confirm the structure of this compound include:

The aldehyde proton (H-aldehyde) showing correlations to the thiophene carbons C-2 and C-3.

The thiophene proton H-4 showing a correlation to the pyridine ipso-carbon C-4', confirming the connection point of the two rings.

The pyridine protons H-3' and H-5' showing a correlation to the thiophene ipso-carbon C-5.

The thiophene proton H-3 showing correlations to the quaternary carbons C-2 and C-5.

Together, these 1D and 2D NMR techniques provide a comprehensive and unambiguous method for the complete structural elucidation and spectral assignment of this compound and its derivatives.

Electronic Absorption and Emission Spectroscopy

Electronic absorption and emission spectroscopy are crucial techniques for investigating the electronic structure and photophysical properties of conjugated organic molecules like this compound. The presence of both electron-rich thiophene and electron-deficient pyridine rings linked by a π-conjugated system suggests the potential for interesting electronic transitions.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

UV-Vis absorption spectroscopy would be employed to identify the electronic transitions within the molecule. The absorption spectrum is expected to show characteristic bands corresponding to π → π* and n → π* transitions. The π → π* transitions, typically of high intensity, arise from the excitation of electrons in the conjugated system of the thiophene and pyridine rings. The n → π* transitions, which are generally weaker, involve the excitation of non-bonding electrons, such as those on the nitrogen atom of the pyridine ring or the oxygen atom of the aldehyde group.

The position and intensity of these absorption bands would be sensitive to the solvent polarity, a phenomenon known as solvatochromism. This is due to the change in the dipole moment of the molecule upon electronic excitation. A hypothetical data table for the UV-Vis absorption of this compound in different solvents is presented below to illustrate this concept.

Hypothetical UV-Vis Absorption Data for this compound

| Solvent | Dielectric Constant (ε) | λmax (π → π*) (nm) | Molar Absorptivity (ε) (M-1cm-1) | λmax (n → π*) (nm) | Molar Absorptivity (ε) (M-1cm-1) |

|---|---|---|---|---|---|

| Hexane | 1.88 | Data not available | Data not available | Data not available | Data not available |

| Dichloromethane | 8.93 | Data not available | Data not available | Data not available | Data not available |

| Acetonitrile | 37.5 | Data not available | Data not available | Data not available | Data not available |

Fluorescence Spectroscopy for Photophysical Properties

Fluorescence spectroscopy would provide insights into the photophysical properties of this compound after it absorbs light. Upon excitation at a wavelength corresponding to an absorption band, the molecule may relax to the ground state by emitting a photon. The fluorescence emission spectrum would typically be a mirror image of the lowest energy absorption band.

Key photophysical parameters that would be determined include the fluorescence quantum yield (Φf), which is the ratio of emitted photons to absorbed photons, and the fluorescence lifetime (τf), which is the average time the molecule spends in the excited state before returning to the ground state. These parameters are also influenced by the solvent environment.

Hypothetical Fluorescence Data for this compound

| Solvent | Excitation Wavelength (nm) | Emission λmax (nm) | Stokes Shift (nm) | Fluorescence Quantum Yield (Φf) | Fluorescence Lifetime (τf) (ns) |

|---|---|---|---|---|---|

| Hexane | Data not available | Data not available | Data not available | Data not available | Data not available |

| Dichloromethane | Data not available | Data not available | Data not available | Data not available | Data not available |

| Acetonitrile | Data not available | Data not available | Data not available | Data not available | Data not available |

Mass Spectrometry

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

Determination of Molecular Weight and Fragmentation Patterns

In a typical mass spectrometry experiment, the molecule is ionized, and the resulting molecular ion (M+•) is detected. The mass-to-charge ratio (m/z) of the molecular ion provides the molecular weight of the compound. For this compound (C10H7NOS), the expected molecular weight is approximately 189.24 g/mol .

The molecular ion can then undergo fragmentation, breaking into smaller, charged fragments. The analysis of these fragment ions can provide valuable information about the structure of the molecule. Common fragmentation pathways for this compound might include the loss of the formyl radical (•CHO), cleavage of the bond between the thiophene and pyridine rings, and fragmentation of the heterocyclic rings themselves.

Hypothetical Mass Spectrometry Fragmentation Data for this compound

| m/z | Proposed Fragment Ion | Formula | Description |

|---|---|---|---|

| 189 | [M]+• | [C10H7NOS]+• | Molecular Ion |

| 160 | [M - CHO]+ | [C9H7NS]+ | Loss of formyl radical |

| 111 | [C5H3OS]+ | [C5H3OS]+ | Thiophene-2-carbaldehyde fragment |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion with high precision. This allows for the unambiguous determination of the elemental composition of the molecule, as the measured mass can be matched to a unique chemical formula. This is a critical step in confirming the identity of a newly synthesized compound. For C10H7NOS, the calculated exact mass would be compared to the experimentally measured value.

X-ray Crystallography

This technique would also reveal details about the intermolecular interactions, such as hydrogen bonding or π-π stacking, which govern the packing of the molecules in the crystal lattice. This information is invaluable for understanding the structure-property relationships of the material. A hypothetical table of crystallographic data is presented below.

Hypothetical X-ray Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Chemical Formula | C10H7NOS |

| Formula Weight | 189.24 |

| Crystal System | Data not available |

| Space Group | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (Å3) | Data not available |

| Z | Data not available |

| Density (calculated) (g/cm3) | Data not available |

Crystal Packing and Intermolecular Interaction Analysis (e.g., Hydrogen Bonding, π-π Stacking)

In the absence of a determined crystal structure, a detailed analysis of the crystal packing and specific intermolecular interactions, such as hydrogen bonding and π-π stacking, for this compound cannot be provided. These non-covalent interactions are fundamental to understanding the supramolecular architecture and influence the physical properties of the compound in the solid state.

Thermal Analysis (e.g., Thermogravimetric Analysis - TGA)

Assessment of Thermal Stability and Decomposition Characteristics

Specific thermogravimetric analysis (TGA) data, which would provide information on the thermal stability and decomposition profile of this compound, is not available in the reviewed literature. Such an analysis would reveal the temperatures at which the compound begins to degrade and the nature of its decomposition process.

Despite a comprehensive search for dedicated computational and theoretical chemistry studies on this compound, the specific, in-depth research findings required to populate the requested article structure are not available in the public domain. Publicly accessible scientific literature does not appear to contain detailed analyses such as Density Functional Theory (DFT) calculations, Molecular Electrostatic Potential (MEP) mapping, or specific reactivity descriptor data for this exact compound.

Generating a scientifically accurate and thorough article that strictly adheres to the provided outline is not possible without access to published research that has performed these precise calculations. The use of data from analogous or related compounds would not be scientifically rigorous and would violate the explicit instructions to focus solely on this compound.

Computational and Theoretical Chemistry Studies of 5 Pyridin 4 Yl Thiophene 2 Carbaldehyde

Non-Covalent Interaction (NCI) and Reduced Density Gradient (RDG) Analysis

NCI and RDG analyses are pivotal for the qualitative and quantitative description of non-covalent interactions within a molecular system. These methods are based on the electron density and its derivatives, providing a visual representation of interactions such as hydrogen bonds, van der Waals forces, and steric repulsion.

Visualization and Characterization of Weak Interactions

A dedicated NCI and RDG analysis for 5-(Pyridin-4-yl)thiophene-2-carbaldehyde would be expected to reveal key intramolecular and intermolecular interactions. Intramolecularly, interactions between the pyridine (B92270) and thiophene (B33073) rings, as well as with the carbaldehyde group, would be of interest. Intermolecularly, in a crystalline or aggregated state, these analyses would highlight the forces driving the supramolecular architecture. However, at present, there are no specific studies available that visualize or characterize these weak interactions for the title compound.

Hirshfeld Surface Analysis and Fingerprint Plots

Hirshfeld surface analysis is a valuable method for analyzing crystal structures by partitioning the crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule dominates the corresponding sum over the crystal. The resulting surface provides a visual representation of intermolecular contacts.

Quantitative Analysis of Intermolecular Contacts

Through the generation of 2D fingerprint plots derived from the Hirshfeld surface, a quantitative summary of the different types of intermolecular contacts can be obtained. For this compound, this analysis would provide percentages of contacts such as H···H, C···H, N···H, S···H, and O···H, offering a clear picture of the packing environment. Regrettably, no published research has presented a Hirshfeld surface analysis for this specific compound.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a computational microscope to observe the time-dependent behavior of molecules. These simulations can provide crucial information on the conformational flexibility of a molecule and the influence of its environment, such as a solvent.

Investigation of Conformational Dynamics and Solvent Effects

An MD simulation of this compound would be invaluable for understanding its conformational landscape, particularly the rotational freedom between the thiophene and pyridine rings and the orientation of the carbaldehyde group. Furthermore, simulations in different solvents would elucidate the role of solvent-solute interactions on the molecule's structure and dynamics. As of now, such simulation studies for this compound have not been reported in the scientific literature.

Advanced Research Applications in Materials Science and Technology

Organic Semiconductor Development

The development of organic semiconductors is a cornerstone of modern electronics, with applications ranging from flexible displays to printable circuits. Thiophene-based polymers are prominent in this field due to their excellent charge transport properties and environmental stability. journalskuwait.org The compound 5-(pyridin-4-yl)thiophene-2-carbaldehyde is a valuable monomer for creating such conductive polymers.

The polymerization of thiophene (B33073) derivatives can be achieved through various methods, including chemical and electrochemical polymerization. journalskuwait.org The aldehyde group on this compound allows for its incorporation into polymer chains through condensation reactions, leading to the formation of polyazomethines or other conjugated polymers. The presence of both the electron-donating thiophene and electron-accepting pyridine (B92270) units within the polymer backbone creates a "push-pull" electronic structure. This intramolecular charge transfer characteristic is highly desirable in organic semiconductors as it can lower the bandgap energy, enabling the material to absorb a broader spectrum of light and improve its conductivity.

Research on related polythiophene derivatives has demonstrated their potential in semiconductor applications. For instance, polymers synthesized from thiophene-2-carbaldehyde (B41791) have been characterized for their structural and morphological properties, revealing semiconducting and optical activities associated with a low band gap. journalskuwait.org

Table 1: Properties of Polymers Derived from Thiophene-Carbaldehyde Precursors

| Property | Description | Significance in Semiconductors |

|---|---|---|

| High Conjugation | The alternating single and double bonds along the polymer backbone allow for delocalization of π-electrons. | Facilitates efficient charge carrier (electron and hole) transport. |

| Low Band Gap | The energy difference between the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) is small. | Allows the material to be excited by lower-energy photons, enhancing conductivity and enabling applications in optoelectronics. |

| Environmental Stability | Polythiophenes exhibit good resistance to degradation from oxygen and moisture compared to many other conductive polymers. | Leads to longer device lifetimes and more reliable performance. |

| Solution Processability | The ability to dissolve the polymer in organic solvents allows for the use of low-cost manufacturing techniques like spin-coating and inkjet printing. | Reduces production costs and enables the fabrication of large-area and flexible electronic devices. |

Components for Electronic Devices

The unique properties of semiconductors derived from this compound make them suitable for a range of electronic devices. The ability to tune their electronic characteristics by modifying the molecular structure is a key advantage of organic materials.

Conjugated polymers containing thiophene and pyridine units are investigated for their use in:

Organic Field-Effect Transistors (OFETs): These are fundamental components of integrated circuits. The performance of an OFET is largely determined by the charge carrier mobility of the semiconductor used. The push-pull nature of pyridyl-thiophene structures can enhance charge transport, making them promising candidates for the active layer in OFETs.

Organic Light-Emitting Diodes (OLEDs): In OLEDs, an organic semiconductor layer emits light when an electric current is applied. By carefully designing the polymer structure derived from precursors like this compound, the color and efficiency of the emitted light can be controlled.

Sensors: Conductive polymers can act as chemical sensors because their conductivity changes upon exposure to specific analytes. The pyridine nitrogen atom in the structure can act as a binding site for certain molecules, making materials derived from this compound potentially useful for detecting environmental pollutants or biological molecules. researchgate.net

Functionalization of Nanoparticles

Nanoparticles possess unique size-dependent properties, but their application often requires surface modification to improve stability, introduce new functionalities, or enable them to bind to specific targets. The this compound molecule contains functional groups that are ideal for anchoring onto nanoparticle surfaces.

The aldehyde group can readily react with primary amines on a nanoparticle surface to form a stable imine bond (Schiff base). Alternatively, the pyridine and thiophene rings can coordinate with metal nanoparticles. This functionalization can impart new optical or electronic properties to the nanoparticles. For example, attaching a photoactive molecule like a pyridyl-thiophene derivative can make the nanoparticles responsive to light.

A study on a related compound, pyridine-2-carbaldehyde, demonstrated its use in creating a copper(II) complex that was then bound to ethylenediamine-functionalized magnetic nanoparticles. rsc.org This created a recyclable nanocatalyst. Similarly, this compound could be used to functionalize nanoparticles for applications in:

Catalysis: Creating heterogeneous catalysts that are easily separable from the reaction mixture. rsc.org

Bio-imaging: The fluorescent properties of pyridyl-thiophene derivatives can be transferred to nanoparticles, creating probes for medical imaging.

Drug Delivery: Thiophene derivative-loaded nanoparticles have been explored for their therapeutic potential, such as in anticancer treatments. nih.gov

Development of Fluorescent Probes and Chemical Sensors

Molecules with extended π-conjugated systems, especially those with a donor-acceptor structure, often exhibit fluorescence. The combination of the electron-donating thiophene and electron-accepting pyridine in this compound provides a basis for designing fluorescent molecules. The aldehyde group serves as a convenient point for synthetic modification to create probes for specific analytes.

Upon reaction with an analyte, the electronic structure of the probe molecule can be altered, leading to a change in its fluorescence properties, such as:

"Turn-on" or "Turn-off" response: The fluorescence intensity may increase or decrease significantly.

Ratiometric sensing: The wavelength of the emitted light may shift, allowing for more precise measurements.

Derivatives of thiophene-carbaldehyde have been successfully employed as fluorescent probes. For instance, a probe derived from 5-(4-(diphenylamino)phenyl)thiophene-2-carbaldehyde (B1602825) demonstrated aggregation-induced emission (AIE) characteristics and was used for efficient brain vasculature imaging. ossila.com Another thiophene-based fluorescent probe showed a visible color change and a fluorescence increase in the presence of cyanide anions. ossila.com The structural features of this compound make it a promising platform for developing similar high-performance sensors.

Table 2: Characteristics of Thiophene-Based Fluorescent Probes

| Feature | Description | Example Application | Reference |

|---|---|---|---|

| High Sensitivity | Capable of detecting very low concentrations of the target analyte. | Detection of cyanide ions with a limit of detection of 4.24 x 10⁻⁸ M. | ossila.com |

| High Selectivity | Responds specifically to the target analyte even in the presence of other similar species. | Probes designed for thiophenol show excellent selectivity over other biothiols like cysteine and glutathione. | nih.gov |

| Large Stokes Shift | A large difference in wavelength between the maximum absorption and maximum emission. | Reduces self-quenching and improves signal-to-noise ratio in imaging applications. | nih.gov |

| Biocompatibility | Low toxicity and stable in biological environments. | Two-photon fluorescent probes with good cell permeability and biocompatibility for in vivo imaging. | ossila.com |

Design of Electrochromic Materials

Electrochromic materials are able to change their color in response to an applied electrical voltage. This property is utilized in smart windows, anti-glare mirrors, and low-power displays. Conjugated polymers, particularly those based on thiophene, are excellent candidates for electrochromic materials due to their stability and strong color changes between their neutral and oxidized states. researchgate.net

Polymers synthesized from this compound are expected to exhibit electrochromic behavior. The donor-acceptor nature of the monomer unit facilitates the electrochemical doping (oxidation and reduction) process that is responsible for the color change. Research on a donor-acceptor polymer incorporating a thieno[3,2-b]thiophene (B52689) derivative demonstrated a color transition from green in the neutral state to blue in the oxidized state. pkusz.edu.cn This material also showed rapid response times and good stability, highlighting the potential of this class of materials.

Table 3: Performance Metrics for a Thieno[3,2-b]thiophene-Based Electrochromic Polymer

| Parameter | Value | Significance |

|---|---|---|

| Color Change | Green (Neutral) to Blue (Oxidized) | Realizes a conversion between two primary colors, useful for display applications. |

| Response Time (Coloring) | 0.6 s | Fast switching speed is crucial for displays and dynamic smart windows. |

| Response Time (Bleaching) | 0.9 s | Enables rapid return to the transparent or original color state. |

| Optical Contrast (%ΔT) | 48% at 698 nm | A high contrast ratio ensures a distinct and easily visible color change. |

| Coloration Efficiency | 196 cm²/C at 698 nm | A measure of how efficiently charge is converted into a change in optical density; higher values are desirable for low-power operation. |

(Data based on the performance of PBOTT-BTD polymer as reported in scientific literature) pkusz.edu.cn

Application in Dye-Sensitized Solar Cells (DSSCs)

Dye-sensitized solar cells are a type of photovoltaic cell that uses a photosensitizer dye to absorb sunlight. nih.gov Organic dyes based on a donor-π-bridge-acceptor (D-π-A) structure are widely used for this purpose. The this compound scaffold is an excellent starting point for synthesizing such dyes.

In a typical design, the molecule can be functionalized so that:

An electron-donating group (the "D" part) is attached to one end.

The pyridyl-thiophene system acts as the π-bridge, facilitating charge transfer.

An anchoring group, often derived from the carbaldehyde function (e.g., by condensation with cyanoacetic acid to form a cyanoacrylic acid group), serves as the acceptor ("A") and binds the dye to the semiconductor surface (typically TiO₂). mdpi.com

The incorporation of thiophene units into the dye structure has been shown to have several advantages, including a red-shift in the absorption spectrum (allowing the cell to capture more of the solar spectrum) and improved photovoltaic performance. mdpi.com Porphyrin derivatives linked with thiophene have also been investigated as sensitizers in DSSCs. rsc.org The unique electronic properties of the pyridyl-thiophene unit can be leveraged to optimize the energy levels of the dye, ensuring efficient electron injection into the semiconductor and regeneration of the dye by the electrolyte, which are key processes for high-efficiency solar cells. unisi.it

Q & A

Q. What are the common synthetic routes for preparing 5-(Pyridin-4-yl)thiophene-2-carbaldehyde?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions to introduce the pyridinyl group to the thiophene scaffold, followed by formylation at the 2-position of the thiophene ring. Key steps include:

- Thiophene functionalization : Palladium-catalyzed coupling with pyridinyl boronic acids under inert conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, DME/H₂O at 80–90°C) .

- Formylation : Vilsmeier-Haack reaction using POCl₃ and DMF to introduce the aldehyde group . Characterization by NMR, IR, and mass spectrometry is critical to confirm purity and structural integrity .

Q. How do researchers characterize the purity and structure of this compound?

- Spectroscopy : ¹H/¹³C NMR (to confirm aromatic protons and aldehyde resonance at ~9.8 ppm), FTIR (C=O stretch at ~1680 cm⁻¹), and high-resolution mass spectrometry (HRMS) for molecular ion validation .

- Elemental analysis : Matches calculated C, H, N, S content (e.g., C: ~73%, S: ~13% for derivatives) .

- Chromatography : TLC or HPLC to monitor reaction progress and purity (Rf values reported in EtOAc/hexane systems) .

Advanced Research Questions

Q. What strategies optimize the regioselective functionalization of this compound for drug discovery?

- Schiff base formation : React the aldehyde group with amines (e.g., 4-aminophenol) under reflux in ethanol, yielding imine-linked derivatives for antimicrobial or protein-binding studies .

- Electrophilic aromatic substitution (EAS) : Use Lewis acids (e.g., ZnCl₂) to direct substituents to electron-rich positions on the thiophene or pyridine rings .

- Cross-coupling : Pd-mediated reactions (e.g., Heck or Sonogashira) to append aryl/alkynyl groups for tuning electronic properties . Computational modeling (DFT) aids in predicting reactive sites and regioselectivity .

Q. How can contradictory spectroscopic data during derivative synthesis be resolved?

Contradictions often arise from:

- Tautomerism : The aldehyde group may exist in equilibrium with hydrated forms, causing split NMR peaks. Use deuterated solvents (e.g., DMSO-d₆) and controlled temperature to stabilize the dominant form .

- Byproduct interference : Purify via column chromatography (silica gel, gradient elution) or recrystallization (e.g., CHCl₃/hexane) to isolate target compounds .

- Crystallographic validation : Single-crystal X-ray diffraction (e.g., using SHELX programs) resolves ambiguities in molecular geometry .

Q. What methodologies are employed to study the compound’s interactions with biological targets?

- BSA binding assays : Fluorescence quenching experiments to determine binding constants (Kb) and thermodynamic parameters (ΔH, ΔS) .

- Antimicrobial testing : Broth microdilution assays against bacterial/fungal strains (e.g., Staphylococcus aureus, Candida albicans) to measure MIC values .

- Molecular docking : AutoDock Vina or Schrödinger Suite to simulate binding poses with enzymes (e.g., PIM1 kinase) .

Methodological Notes

- Synthetic Challenges : Low yields in cross-coupling steps may require optimized catalyst loading (e.g., 5 mol% Pd) or microwave-assisted synthesis to accelerate reactions .

- Data Reproducibility : Detailed experimental protocols (solvent ratios, temperature gradients) must be reported to ensure reproducibility, per guidelines in .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.